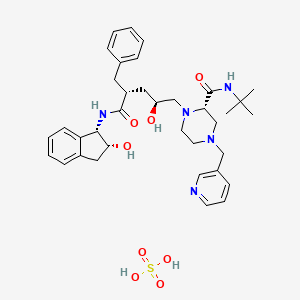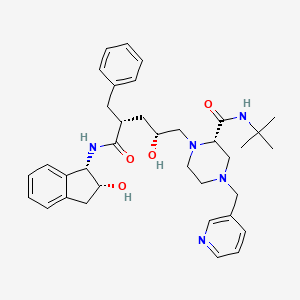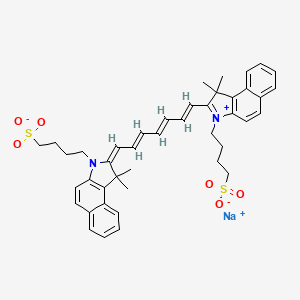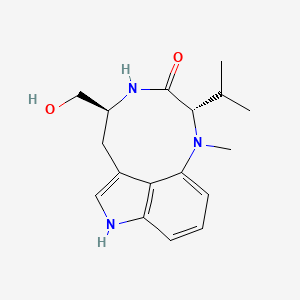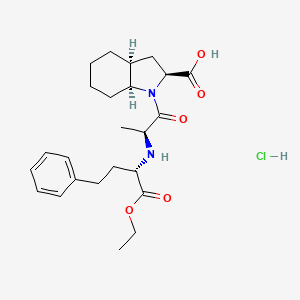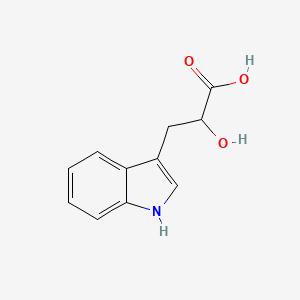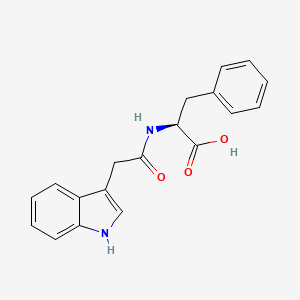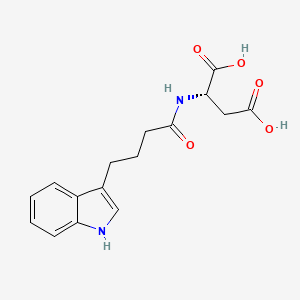
Inosine
Descripción general
Descripción
Inosine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . It also occurs in the anticodon of certain transfer RNA molecules . Inosine is commonly found in tRNAs and is essential for proper translation of the genetic code in wobble base pairs .
Synthesis Analysis
Inosine is formed when hypoxanthine is attached to a ribose ring (also known as a ribofuranose) via a β-N9-glycosidic bond . It is a degradation product of adenosine . Inosine is also produced by several species found in the gut microbiome and modulates host immune and inflammatory functions .
Molecular Structure Analysis
The molecular formula of Inosine is C10H12N4O5 . The molecule consists of hypoxanthine connected to a ribofuranose ring via a glycosidic bond . The average mass is 268.226 Da and the monoisotopic mass is 268.080780 Da .
Chemical Reactions Analysis
Inosine is a key player in several chemical reactions. For instance, it is involved in the RNA editing of adenosines to inosines, which contributes to a wide range of biological processes by regulating gene expression post-transcriptionally . Inosine is also an intermediate in a chain of purine nucleotide reactions required for muscle movements .
Physical And Chemical Properties Analysis
Inosine has a molar mass of 268.229 g·mol−1 . The molecule consists of hypoxanthine connected to a ribofuranose ring via a glycosidic bond . It is a degradation product of adenosine .
Aplicaciones Científicas De Investigación
Central Nervous System Disorders
Inosine has been identified as a significant player in the treatment and understanding of various central nervous system (CNS) disorders. It acts as a natural trigger of adenosine receptors and has been involved in studies related to chronic pain, schizophrenia, epilepsy, depression, anxiety, and in neural regeneration and neurodegenerative diseases like Parkinson’s and Alzheimer’s . Its therapeutic effects are attributed to its ability to regulate neuron activity, modulate neurotransmitter release, and activate intracellular signaling pathways .
Neuropharmacology
In the field of neuropharmacology, inosine’s potential in learning and memory is being explored, particularly its anti-inflammatory and antioxidative actions. Although research is in the early stages, the existing data suggests that inosine could play a role in enhancing cognitive functions .
Immunomodulation
Inosine has emerged as a versatile bioactive compound with multimodal actions in human diseases. It regulates RNA editing, metabolic enzyme activity, and signaling pathways, contributing to its immunomodulatory actions. Inosine’s relationship with gut microbiota impacts anti-tumor, anti-inflammatory, and antimicrobial responses, making it a critical component in the study of disease pathologies .
Cancer Therapy
Recent studies have highlighted inosine’s role in cancer therapy, especially during immunotherapy with immune checkpoint inhibitors. Inosine produced by gut-resident microbial species leads to A2AR-dependent costimulatory effects on T cells, Th1/Tc1 differentiation, and accumulation in tumor beds, which is crucial for the effectiveness of cancer treatments .
Neurodegenerative Diseases
Inosine is available as an oral supplement that can raise blood levels of urate. It can pass through the blood-brain barrier and increase cerebrospinal fluid (CSF) levels of urate, which is significant in the context of neurodegenerative diseases. Elevated urate levels have been associated with a reduced risk of developing diseases like multiple sclerosis and Parkinson’s .
Purine Metabolism
As a purine nucleoside, inosine plays a fundamental role in purine biosynthesis and degradation. Its metabolic pathways are essential for understanding various biological processes and developing therapeutic strategies for diseases associated with purine metabolism .
Safety And Hazards
Direcciones Futuras
Inosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states . A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .
Propiedades
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045993 | |
| Record name | Inosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Inosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14885 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Inosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4), 15.8 mg/mL | |
| Record name | SID8139984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Inosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine. | |
| Record name | Inosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Inosine | |
CAS RN |
58-63-9 | |
| Record name | Inosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Inosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A614L51CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Inosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 °C | |
| Record name | Inosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of inosine?
A1: Inosine has the molecular formula C10H12N4O5 and a molecular weight of 268.23 g/mol.
Q2: Is there any spectroscopic data available for inosine?
A: Yes, ultraviolet resonance Raman spectroscopy has been used to characterize the vibrational modes of inosine and its deuterated species. [] This technique helps understand the structural features of inosine in different environments, including aqueous solutions and RNA strands.
Q3: How does inosine exert its effects in biological systems?
A: Inosine interacts with various targets in the body, including enzymes, receptors, and nucleic acids. One prominent mechanism involves its role in purine metabolism, where it can be phosphorylated to inosine monophosphate (IMP). [] IMP is a key intermediate in the biosynthesis of purine nucleotides, which are essential for energy metabolism, nucleic acid synthesis, and cellular signaling.
Q4: Does inosine interact with any specific receptors?
A: Research suggests that inosine can activate the adenosine A2A receptor (A2AR). [] This interaction has been linked to its neuroprotective effects in models of Huntington's disease.
Q5: What is the role of inosine in A-to-I RNA editing?
A: A-to-I RNA editing is a process where adenosine (A) is converted to inosine (I) in RNA molecules. This process can alter the information content of RNA, leading to changes in protein sequence or function. Enzymes like Endonuclease V play a crucial role in the recognition and cleavage of inosine-containing RNA, contributing to the regulation of A-to-I editing. [, ]
Q6: How does inosine affect cancer cells?
A: Recent research suggests that inosine can inhibit the ubiquitin-activating enzyme UBA6 in tumor cells. [] This inhibition leads to increased tumor immunogenicity, making cancer cells more susceptible to immune-mediated killing. Inosine has been shown to enhance the efficacy of immune checkpoint blockade therapy in mouse models. [, ]
Q7: What are the potential therapeutic applications of inosine?
A7: Inosine has been investigated for its potential in various therapeutic areas, including:
- Neurodegenerative Diseases: Inosine exhibits neuroprotective effects in animal models of Huntington's disease, potentially by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway. []
- Cancer Immunotherapy: Inosine shows promise as an adjuvant therapy to enhance the efficacy of immune checkpoint blockade in certain cancers. [, ]
- Viral Infections: Inosine pranobex, a salt form of inosine, has been studied for its potential antiviral effects, particularly against human papillomavirus (HPV). [, ]
- Blood Preservation: Inosine has been explored as a potential additive in blood preservation solutions to maintain red blood cell viability and function during storage. [, ]
Q8: Are there any agricultural applications of inosine?
A: Research indicates that inosine can stimulate the germination of spores in certain bacteria, such as Bacillus cereus. [] This finding suggests potential applications in agriculture, particularly in understanding and controlling bacterial spore germination in soil and plant systems.
Q9: Can inosine be used in the laboratory setting?
A9: Yes, inosine is a valuable tool in various research areas:
- Molecular Biology: Inosine is often incorporated into degenerate oligonucleotide primers for PCR amplification of DNA. Its ability to pair with multiple bases makes it useful for amplifying sequences with unknown or variable regions. []
- Parasitology: Inosine and its derivatives, like inosine-arginine salt, can be used to activate actinospores of myxozoan parasites in vitro. [] This activation is crucial for studying the life cycle and host-parasite interactions of these important fish pathogens.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






